molecular formula C44H43ClN2O8 B1674118 Hydroxyzine pamoate CAS No. 10246-75-0

Hydroxyzine pamoate

Cat. No. B1674118
CAS RN: 10246-75-0
M. Wt: 763.3 g/mol
InChI Key: ASDOKGIIKXGMNB-UHFFFAOYSA-N
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Description

Hydroxyzine Pamoate is a light yellow odorless powder . It is a synthetic piperazine histamine H1-receptor antagonist with anti-allergic, antispasmodic, sedative, anti-emetic, and anti-anxiety properties . It is used to help control anxiety and tension caused by nervous and emotional conditions. It can also be used to help control anxiety and produce sleep before surgery . This medicine is also used to relieve symptoms of allergic conditions .


Molecular Structure Analysis

Hydroxyzine Pamoate is chemically designated as (±)-2- [2- [4- (p-Chloro-α-phenylbenzyl)-1- piperazinyl]ethoxy]ethanol 4,4 -methylenebis [3-hydroxy-2-naphthoate] (1:1) . Its molecular formula is C21H27ClN2O2.C23H16O6 and its molecular weight is 763.29 .


Chemical Reactions Analysis

Hydroxyzine Pamoate is practically insoluble in water and methanol and freely soluble in dimethylformamide . It is metabolized in the liver; the main metabolite (45%), cetirizine, is formed through oxidation of the alcohol moiety to a carboxylic acid by alcohol dehydrogenase .


Physical And Chemical Properties Analysis

Hydroxyzine Pamoate is a light yellow odorless powder . It is practically insoluble in water and methanol and freely soluble in dimethylformamide .

Scientific Research Applications

Pharmacovigilance and Drug Safety

In a study focusing on the pharmacovigilance of hydroxyzine, severe QT prolongation was reported, which can expose patients to risks of torsades de pointe (TdP) and sudden cardiac death. This highlights the importance of monitoring the cardiac effects of hydroxyzine in clinical settings (Vigne et al., 2015).

Pharmacokinetics and Drug Delivery

A study on the pharmacokinetics of hydroxyzine pamoate demonstrated the systemic exposure of pamoic acid from this formulation, providing essential data for understanding the drug's absorption and distribution (Lobo et al., 2006). Another research developed microsponge delivery systems for hydroxyzine HCl, aiming to control its release into the skin, thereby potentially reducing side effects and percutaneous absorption (Rizkalla et al., 2011).

Dermatological Applications

In dermatology, hydroxyzine has been used to manage chronic pruritus. A real-world observational study in India confirmed its effectiveness and tolerability for this purpose, improving symptoms and quality of life over a 12-week period (Thomas et al., 2019).

Pediatric Dentistry

Hydroxyzine's safety in pediatric dental sedation was investigated, confirming its effectiveness and minimal adverse events when used at proper dosages (Kim et al., 2022).

Potential in COVID-19 Treatment

An observational study explored the use of hydroxyzine in hospitalized COVID-19 patients. It indicated that hydroxyzine was associated with reduced mortality, suggesting its potential utility in managing COVID-19, subject to further validation in clinical trials (Sánchez-Rico et al., 2021).

Targeting Orphan Receptors

Research on the orphan receptor GPR35 found that pamoic acid, a component of hydroxyzine pamoate, is a potent GPR35 agonist. This finding opens avenues for understanding GPR35 signaling and identifying therapeutic uses of hydroxyzine pamoate in different medical conditions (Zhao et al., 2010).

Safety And Hazards

Hydroxyzine Pamoate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Adverse events specific to Hydroxyzine usage are drowsiness and dryness of the mouth, and there were respiratory complications due to a synergistic reaction of Hydroxyzine .

Future Directions

There is an association between long-term neurodevelopmental adverse effects and early use of Hydroxyzine . Controlled studies are required in order to prove a causal relationship and to confirm the safety of Hydroxyzine in the pediatric population . For the time being, it is suggested to use Hydroxyzine for the shortest possible duration in preschool-age children .

properties

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O6.C21H27ClN2O2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;22-20-8-6-19(7-9-20)21(18-4-2-1-3-5-18)24-12-10-23(11-13-24)14-16-26-17-15-25/h1-10,24-25H,11H2,(H,26,27)(H,28,29);1-9,21,25H,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASDOKGIIKXGMNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOCCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H43ClN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68-88-2 (Parent)
Record name Hydroxyzine pamoate [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010246750
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DSSTOX Substance ID

DTXSID00907580
Record name Hydroxyzine pamoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

763.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxyzine pamoate

CAS RN

10246-75-0
Record name Hydroxyzine pamoate
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Record name Hydroxyzine pamoate [USP:JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyzine pamoate
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Record name Hydroxyzine pamoate
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Record name Hydroxyzine embonate
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Record name HYDROXYZINE PAMOATE
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydroxyzine pamoate
Reactant of Route 2
Hydroxyzine pamoate

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